molecular formula C17H19FN2O2S B2705582 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide CAS No. 2034574-46-2

2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Cat. No.: B2705582
CAS No.: 2034574-46-2
M. Wt: 334.41
InChI Key: ZOWXVJBGFGGWOS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a fluorinated benzamide derivative featuring a furan-2-yl moiety and a thiomorpholinoethyl group. The compound’s structure combines aromatic fluorination, a heterocyclic furan ring, and a sulfur-containing thiomorpholine substituent. While direct crystallographic or pharmacological data for this specific compound are unavailable in the provided evidence, comparisons with structurally related benzamide derivatives offer insights into its likely properties.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-14-5-2-1-4-13(14)17(21)19-12-15(16-6-3-9-22-16)20-7-10-23-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWXVJBGFGGWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The starting material, 2-fluorobenzoic acid, is converted to 2-fluorobenzoyl chloride using thionyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 2-(furan-2-yl)-2-thiomorpholinoethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)amine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiomorpholine moieties may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide ()
  • Substituents: Thiazole ring replaces furan and thiomorpholinoethyl groups.
  • Bond Geometry : The amide group (C=O: 1.225 Å, C-N: 1.359 Å) is planar (r.m.s. deviation = 0.048 Å). Dihedral angles between the benzamide and thiazole rings are 10.14°, indicating near coplanarity .
  • Hydrogen Bonding : Forms N–H···N hydrogen-bonded dimers, stabilizing crystal packing.
  • Synthesis: Prepared via 2-fluorobenzoyl chloride and 2-aminothiazole with triethylamine (61% yield) .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Substituents : Thienylidene group introduces a sulfur-containing bicyclic system.
  • Crystal Packing : Disorder in the thienylidene group; weak C–H···O interactions contribute to layered structures.
  • Synthesis : Uses triethylamine as a base, similar to thiazole derivatives .
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide ()
  • Substituents: Pyridyl group instead of thiomorpholinoethyl.
  • Electronic Effects : Pyridine’s electron-withdrawing nature may reduce amide reactivity compared to sulfur-containing analogs.
  • Research Context : Part of systematic studies on fluoro-benzamide isomers, highlighting substituent-dependent conformational flexibility .
Radiofluorinated Quinolin-8-yl Analogs ()
  • Substituents: Quinoline and thiazole groups enable copper-mediated radiofluorination.

Structural and Crystallographic Trends

Compound Key Substituents Dihedral Angle (Benzamide vs. Heterocycle) Hydrogen Bonding Synthesis Yield
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide Thiazole 10.14° N–H···N dimers 61%
4-Fluoro-N-[thienylidene]-benzamide Thienylidene Not reported C–H···O chains Not reported
Pyridyl Derivative () Pyridyl Not explicitly reported Likely N–H···O/N interactions Not reported
Target Compound Furan + Thiomorpholinoethyl Predicted: 15–30° (based on steric bulk) Potential S···O/N or N–H···S bonds Inferred: Moderate
  • Key Observations: Thiazole and pyridyl analogs exhibit planar amide groups, whereas bulkier substituents (e.g., thiomorpholinoethyl) may increase dihedral angles, reducing coplanarity and altering π-π stacking. Sulfur-containing groups (thiazole, thienylidene) enhance hydrogen-bond diversity, while furan’s oxygen may favor C–H···O interactions.

Biological Activity

2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement comprising a fluorine atom, a furan ring, and a thiomorpholine moiety attached to a benzamide core. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

  • Molecular Formula : C17H20FN3O2S
  • Molecular Weight : 345.42 g/mol
  • CAS Number : 2034541-19-8

The presence of the fluorine atom is significant as it can enhance lipophilicity and biological availability, which are vital for drug development.

The biological activity of 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structural features may enhance its binding affinity and specificity, potentially modulating various biological pathways. The thiomorpholine ring is particularly noteworthy for its role in improving the compound's stability and solubility.

Anticancer Activity

Fluorinated compounds are often explored for their anticancer properties due to their ability to inhibit specific cancer cell lines. The incorporation of fluorine can modify the pharmacokinetic properties of drugs, potentially enhancing their efficacy against tumors. While direct studies on 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide are still needed, its structural analogs have shown promise in preclinical models for various cancers .

Structure-Activity Relationship (SAR)

The biological activity of compounds like 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide can be influenced by subtle changes in their structure. For instance:

  • Fluorination typically increases lipophilicity and may enhance cellular uptake.
  • Thiomorpholine moiety contributes to improved binding interactions with biological targets.
  • Furan ring may participate in π-stacking interactions with aromatic residues in proteins.

These modifications can lead to variations in biological activity, making SAR studies essential for optimizing therapeutic properties.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of fluoroaryl derivatives against S. aureus. Compounds with similar structures to 2-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide showed promising MIC values, indicating that this compound could also exhibit significant antibacterial properties.
    CompoundMIC (µM)MBC (µM)
    MA-11561616
    MA-11153232
    MA-111664128
    The results suggest that modifications in the structure can lead to enhanced antibacterial efficacy .
  • Anticancer Studies : Research on related fluorinated benzamides indicated that these compounds could inhibit cell proliferation in various cancer cell lines. While specific data on our compound is lacking, the trends observed suggest potential pathways for further investigation into its anticancer properties .

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